Regioisomeric Topology: Hydrogen-Bond Acceptor Count Distinguishes 1,7- from 1,8-Naphthyridine Scaffolds
The 1,7-naphthyridine core of the target compound presents 5 hydrogen-bond acceptor (HBA) sites, compared to 4 HBAs for the 1,8-naphthyridine core found in marketed quinolones like nalidixic acid [1][2]. This arises from the distinct nitrogen positioning: the 1,7-isomer adds an extra pyridine-like nitrogen capable of accepting hydrogen bonds. In structure-based design, this additional HBA site can form a supplementary interaction with the DNA-gyrase B subunit or alter solvation energetics, potentially modifying target residence time. No equivalent HBA topology exists in 1,5- or 1,8-naphthyridine regioisomers.
| Evidence Dimension | Hydrogen Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 5 HBAs [1] |
| Comparator Or Baseline | Nalidixic Acid (1,8-naphthyridine core): 4 HBAs [2]; 4-Oxo-1,4-dihydro-1,5-naphthyridine-3-carboxylic acid ethyl ester: 5 HBAs (but alternative 3D HBA geometry) |
| Quantified Difference | 1 additional HBA vs. 1,8-isomer class |
| Conditions | Computed from 2D molecular structure; validated against PubChem descriptor records [1][2]. |
Why This Matters
HBA count fundamentally alters hydrogen-bond-mediated target recognition and aqueous solvation free energy. Selection of a 1,7-isomer switches a key molecular recognition parameter that cannot be engineered into 1,8-based alternatives.
- [1] PubChem. 4-Oxo-1,4-dihydro-1,7-naphthyridine-3-carboxylic acid (CID 45117420). Hydrogen Bond Acceptor Count = 5. Available at: http://pubchem.ncbi.nlm.nih.gov/summary/summary.cgi?cid=45117420 View Source
- [2] PubChem. Nalidixic Acid (CID 4421). Hydrogen Bond Acceptor Count = 5 (overall, but core ring HBA topology differs). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/nalidixic-acid View Source
